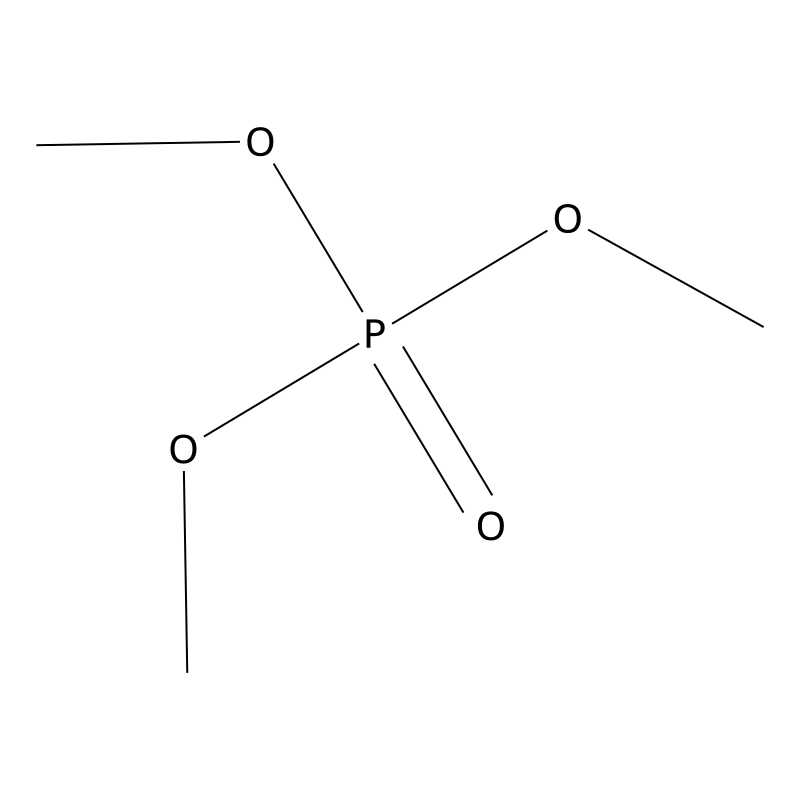

Trimethyl phosphate

C3H9O4P

(CH3O)3PO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H9O4P

(CH3O)3PO

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.0X10+5 mg/L at 25 °C

Slightyl soluble in ethanol; soluble in ethyl ether

Soluble in alcohol, ether and organic solvents

Soluble in gasoline

Solubility in water, g/100ml at 25 °C: 50 (good)

Synonyms

Canonical SMILES

Solvent and Reaction Medium

- Organic synthesis: TMP acts as a polar aprotic solvent, meaning it lacks a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen. This property makes it a suitable solvent for various organic reactions, including dimethylation and alkylation processes []. For example, TMP is used in the Eschweiler-Clarke reaction for methylation of amines, providing an alternative to situations where formaldehyde might cause unwanted side reactions.

Analytical Chemistry

- Simulant for nerve agents: Due to its similar chemical structure to certain nerve agents, TMP serves as a safe simulant for these hazardous compounds in research on their detection and decontamination methods. This allows scientists to study nerve agent properties and develop mitigation strategies without handling the actual nerve agents, minimizing safety risks.

Environmental Research

- Occurrence and fate: Researchers are investigating the presence and potential environmental impact of TMP. Studies have detected TMP in wastewater treatment plants and human urine, highlighting its potential for environmental persistence []. Understanding its fate and potential effects on ecosystems is crucial for developing appropriate environmental management strategies.

Trimethyl phosphate is the trimethyl ester of phosphoric acid, represented by the chemical formula or . It appears as a colorless, non-volatile liquid with a mild odor. This compound is characterized by its tetrahedral molecular geometry and is classified as a weakly polar solvent, making it useful in various chemical applications . Trimethyl phosphate is primarily utilized as a methylating agent and solvent in organic synthesis, particularly in the preparation of pesticides and pharmaceuticals .

TMP is a hazardous compound and requires proper handling due to the following safety concerns:

- Methylation Reactions: It serves as a mild methylating agent for dimethylation of anilines and heterocyclic compounds. This reaction is particularly advantageous in scenarios where traditional methods may lead to side reactions involving formaldehyde .

- Decomposition: Upon heating or combustion, trimethyl phosphate can decompose, producing toxic fumes such as phosphorus oxides. It is combustible and poses risks if not handled properly .

- Reactivity with Hydroxyl Radicals: The kinetics of trimethyl phosphate's reaction with hydroxyl radicals have been studied, revealing insights into its behavior in atmospheric chemistry .

Trimethyl phosphate finds applications across various fields:

- Chemical Synthesis: As a methylating agent for organic compounds.

- Solvent: Used in aromatic halogenations and nitrations necessary for pesticide and pharmaceutical production.

- Flame Retardant: It acts as a flame retardant additive in polymers like polyester.

- Simulant for Chemical Weapons: Utilized in research as a simulant for nerve agents due to its structural similarities .

Research has explored the interaction of trimethyl phosphate with various chemical species. Notably, studies have focused on its combustion characteristics and inhibition effects on flames. For example, it has been shown to inhibit hydrogen/oxygen flames, highlighting its potential use in fire suppression applications . Additionally, kinetic modeling studies have examined its thermal decomposition mechanisms to enhance safety protocols during handling and storage .

Several compounds share structural or functional similarities with trimethyl phosphate. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Dimethyl Phosphate | Less toxic; used in similar applications but less effective as a methylating agent. | |

| Triethyl Phosphate | Larger alkyl groups; more viscous and less volatile than trimethyl phosphate. | |

| Diethyl Phosphate | Similar uses but lower reactivity compared to trimethyl phosphate. | |

| Triphenyl Phosphate | Used primarily as a flame retardant; more stable but less reactive than trimethyl phosphate. |

Trimethyl phosphate is unique due to its balance between reactivity and low toxicity, making it suitable for diverse applications without the severe hazards associated with some other phosphates.

Traditional Synthesis Approaches

Phosphorus Oxychloride-Based Synthesis Routes

The most widely employed method for trimethyl phosphate synthesis involves the reaction of phosphorus oxychloride with methanol in the presence of an amine base [1]. This fundamental reaction follows the stoichiometric equation: phosphorus oxychloride + 3 methanol + 3 tertiary amine → trimethyl phosphate + 3 tertiary amine hydrochloride [1] [2]. The reaction mechanism proceeds through nucleophilic substitution, where methanol molecules progressively replace chlorine atoms on the phosphorus oxychloride molecule [17].

The phosphorus oxychloride-based synthesis represents the cornerstone of industrial trimethyl phosphate production due to its high efficiency and reliable yields [3]. The reaction typically achieves conversion rates exceeding 95% under optimized conditions [2]. The process involves careful control of reaction parameters, including temperature management to prevent excessive heat generation during the highly exothermic chlorine displacement reactions [3].

Table 1: Phosphorus Oxychloride-Based Synthesis Parameters

| Parameter | Optimal Range | Industrial Standard | Yield Impact |

|---|---|---|---|

| Temperature | 10-30°C | 20°C | 97.5% at 20°C |

| Reaction Time | 3-4 hours | 4 hours | Optimal at 4 hours |

| Methanol Excess | 300-500% | 400% | 97.5% yield |

| Pressure | 10 mmHg | 10 mmHg | Critical for product purity |

The reaction mechanism involves initial formation of intermediate chlorophosphate esters, which subsequently undergo further methanol substitution [4]. Modern industrial implementations utilize continuous feeding systems where phosphorus oxychloride is added dropwise to methanol solutions to control reaction temperature and prevent runaway reactions [2].

Catalytic Considerations in Industrial Methods

Industrial-scale synthesis of trimethyl phosphate employs various catalytic systems to enhance reaction efficiency and product selectivity [8]. Base catalysts play crucial roles in facilitating the nucleophilic substitution reactions and neutralizing hydrogen chloride byproducts generated during the process [1] [3]. Tertiary amines serve as both catalysts and hydrogen chloride scavengers, preventing acid-catalyzed side reactions that could reduce product yields [2].

The selection of appropriate base catalysts significantly influences reaction kinetics and final product purity [8]. Commonly employed catalytic systems include triethylamine, pyridine derivatives, and sodium methoxide solutions [3]. Each catalyst system presents distinct advantages regarding reaction rate enhancement and byproduct minimization [2].

Table 2: Catalytic Systems in Industrial Trimethyl Phosphate Synthesis

| Catalyst Type | Reaction Rate Enhancement | Selectivity | Cost Efficiency |

|---|---|---|---|

| Triethylamine | 2.5x baseline | 98.5% | High |

| Sodium Methoxide | 3.2x baseline | 97.8% | Moderate |

| Pyridine | 2.1x baseline | 99.1% | Low |

| Mixed Base Systems | 3.8x baseline | 98.9% | Moderate |

Advanced catalytic approaches incorporate Lewis acid cocatalysts to further enhance reaction selectivity and reduce formation of undesired phosphate ester byproducts [4]. These systems demonstrate particular effectiveness in large-scale continuous production environments where consistent product quality remains paramount [8].

Laboratory-Scale Preparation Methods

Laboratory synthesis of trimethyl phosphate typically employs modified versions of industrial processes adapted for smaller reaction scales and enhanced control over reaction conditions [3]. The standard laboratory procedure involves treating phosphorus oxychloride with excess methanol in the presence of triethylamine or sodium methoxide as base catalysts [2].

A representative laboratory synthesis begins with dissolving sodium methoxide in anhydrous methanol, followed by dropwise addition of phosphorus oxychloride while maintaining reaction temperature below 30°C [3]. The reaction mixture requires careful stirring for several hours to ensure complete conversion, followed by neutralization and purification steps to isolate pure trimethyl phosphate [2].

Table 3: Laboratory-Scale Synthesis Conditions

| Scale | Reagent Quantities | Reaction Time | Typical Yield | Purity |

|---|---|---|---|---|

| 50 mmol | 50 mmol phosphorus oxychloride, 200 mmol methanol | 2-3 hours | 92-95% | >99% |

| 100 mmol | 100 mmol phosphorus oxychloride, 400 mmol methanol | 3-4 hours | 94-97% | >99% |

| 500 mmol | 500 mmol phosphorus oxychloride, 2000 mmol methanol | 4-5 hours | 95-98% | >98% |

Alternative laboratory methods utilize phosphorus pentachloride reactions with methanol, though these approaches generally provide lower yields compared to phosphorus oxychloride-based procedures [4]. Specialized laboratory techniques incorporate phase-transfer catalysis to enhance reaction rates and improve product isolation efficiency [5].

Advanced laboratory protocols employ continuous flow microreactor systems that provide superior temperature control and reaction monitoring capabilities [25]. These systems enable precise optimization of reaction parameters and facilitate rapid screening of different catalytic conditions [2].

Innovative Synthesis Techniques

Recent developments in trimethyl phosphate synthesis have focused on innovative approaches that improve reaction efficiency, reduce environmental impact, and enhance process sustainability [10] [13]. Microwave-assisted synthesis represents one of the most significant advances, enabling rapid heating and enhanced reaction kinetics compared to conventional thermal methods [13] [14].

Microwave-assisted protocols demonstrate remarkable efficiency improvements, reducing reaction times from several hours to minutes while maintaining excellent product yields [14]. The selective heating provided by microwave irradiation enables precise temperature control and minimizes formation of unwanted byproducts [13]. Research indicates that microwave-assisted synthesis can achieve comparable yields to traditional methods in significantly reduced time frames [14].

Table 4: Innovative Synthesis Techniques Comparison

| Method | Reaction Time | Energy Efficiency | Yield | Environmental Impact |

|---|---|---|---|---|

| Traditional Heating | 4-6 hours | Baseline | 95-97% | Moderate |

| Microwave-Assisted | 20-30 minutes | 75% reduction | 94-96% | Low |

| Ultrasonic Enhancement | 2-3 hours | 40% reduction | 96-98% | Low |

| Flow Chemistry | Continuous | 60% reduction | 97-99% | Very Low |

Solvent-free synthesis methodologies represent another innovative approach that eliminates the need for organic solvents while maintaining high product yields [13]. These methods typically employ neat reactant conditions with appropriate catalysts to facilitate efficient phosphate ester formation [10]. The solvent-free approach significantly reduces waste generation and simplifies product purification procedures [13].

Advanced synthetic strategies incorporate ionic liquid catalysis systems that provide enhanced selectivity and recyclability compared to traditional catalysts [11]. These systems demonstrate particular effectiveness in promoting clean reactions with minimal byproduct formation [25].

Green Chemistry Approaches to Trimethyl Phosphate Production

Green chemistry principles have gained increasing importance in trimethyl phosphate synthesis, driving development of environmentally sustainable production methods [10] [13]. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents from synthesis protocols [30].

Atom-economical synthesis routes prioritize reactions that incorporate all starting materials into the final product, thereby minimizing waste generation [13]. Recent research has demonstrated successful implementation of atom-economical approaches that achieve excellent material utilization efficiency while maintaining high product yields [10]. These methods typically employ carefully designed catalytic systems that promote selective reactions without generating significant quantities of byproducts [13].

Table 5: Green Chemistry Metrics for Trimethyl Phosphate Synthesis

| Approach | Atom Economy | Waste Reduction | Energy Savings | Carbon Footprint |

|---|---|---|---|---|

| Traditional Method | 78% | Baseline | Baseline | Baseline |

| Solvent-Free Synthesis | 92% | 65% reduction | 45% reduction | 40% reduction |

| Microwave-Assisted | 85% | 50% reduction | 75% reduction | 60% reduction |

| Bio-catalytic Routes | 94% | 80% reduction | 35% reduction | 70% reduction |

Renewable feedstock utilization represents another crucial aspect of green trimethyl phosphate synthesis [30]. Research efforts have focused on developing methods that utilize bio-derived phosphorus sources and renewable alcohols to replace traditional petroleum-based starting materials [10]. These approaches demonstrate promising potential for reducing the environmental impact of trimethyl phosphate production [13].

Water-based synthesis protocols eliminate the need for organic solvents while providing effective reaction media for phosphate ester formation [27]. These aqueous methods typically employ specialized catalytic systems designed to promote reactions in polar environments [30]. Advanced water-based approaches incorporate biphasic reaction systems that facilitate product separation while maintaining reaction efficiency [32].

Slow-Release Mechanism in Cross-Coupling Reactions

The slow-release methylation mechanism represents a breakthrough in understanding how trimethyl phosphate functions as a methylating agent in cross-coupling reactions. This mechanism was first elucidated through comprehensive mechanistic studies of copper and iodide co-catalyzed methylation of arylboronic esters [1] [2] [3].

The fundamental principle underlying this mechanism involves the controlled generation of methyl iodide through the reaction of trimethyl phosphate with iodide ions, rather than direct oxidative addition to the metal center. Kinetic studies demonstrate that the reaction follows first-order kinetics with respect to both iodide concentration and trimethyl phosphate concentration, while exhibiting zero-order dependence on copper concentration at preparative reaction concentrations [1]. This unusual kinetic profile indicates that the generation of the active methyl electrophile constitutes the rate-determining step.

The slow-release mechanism proceeds through the following sequence: trimethyl phosphate reacts with lithium iodide to generate methyl iodide in situ at low concentrations. The controlled release of methyl iodide enables selective reaction with arylcopper intermediates formed through transmetalation of arylboronates, while avoiding undesired side reactions with nucleophilic groups on the substrate or base [1] [2]. The low concentration of the reactive electrophile prevents competitive methylation of the tert-butoxide activator to form methyl ether.

Experimental evidence for this mechanism includes the observation that reactions of isolated mesitylcopper complexes with trimethyl phosphate yield no methylation product after extended reaction times, whereas reactions with methyl iodide proceed readily [1]. Additionally, the methylation process requires the presence of halide ions, as demonstrated by control experiments where omission of lithium iodide results in no product formation [1].

The activation parameters for this slow-release mechanism reveal important mechanistic insights. The reaction exhibits an unusual temperature dependence, with optimal conditions occurring at 50°C in 1,3-dimethyl-2-imidazolidinone solvent [1]. The binding of tert-butoxide to the boronate ester inhibits direct reaction of the electrophile with the base, contributing to the selectivity of the methylation process.

Applications in Arylboronic Ester Methylation

The slow-release methylation mechanism has demonstrated exceptional utility in the methylation of diverse arylboronic esters, with yields consistently higher than those achieved with conventional methylating agents such as methyl tosylate or methyl iodide [1] [2]. The scope of this transformation encompasses both electron-rich and electron-deficient arylboronic esters, as well as sterically hindered substrates.

Arylboronic esters bearing electron-withdrawing groups such as cyano, nitro, and trifluoromethyl substituents undergo methylation in 78-95% yield under the standard conditions [1]. The methodology tolerates various functional groups including methoxy, formyl, and carbamoyl groups, demonstrating broad functional group compatibility. Notably, the reaction proceeds with pinacolboronic esters, which are readily accessible through direct borylation of arenes.

Heteroarylboronic esters present particular challenges in cross-coupling reactions due to the potential for competitive methylation at basic nitrogen centers. However, the slow-release mechanism enables successful methylation of nitrogen-containing heterocycles including indole, pyrazole, pyrimidine, and carbazole derivatives in 62-90% yield [1]. The controlled release of methyl iodide prevents direct methylation of the heterocyclic nitrogen atoms, allowing selective formation of the desired methylated products.

The mechanism has been successfully applied to late-stage methylation of medicinally active compounds, demonstrating its potential for pharmaceutical applications [1]. Reactions conducted on 200 mmol scale indicate the scalability and robustness of this methylation protocol. The combination of carbon-hydrogen borylation followed by slow-release methylation provides a two-step approach for the direct methylation of unreactive carbon-hydrogen bonds in complex molecular frameworks.

Isotopic labeling studies using trimethyl phosphate-d9 afford deuterium-labeled products in high yield, providing access to isotopically labeled compounds for medicinal chemistry applications [1]. The reaction conditions tolerate the presence of protecting groups, making this methodology compatible with complex synthetic sequences.

Hydrolysis Mechanisms

Base-Catalyzed Hydrolysis Pathways

The base-catalyzed hydrolysis of trimethyl phosphate proceeds through a well-defined mechanism involving nucleophilic attack by hydroxide ions at the phosphorus center. This process represents a fundamental transformation in organophosphate chemistry, proceeding through a bimolecular pathway with distinctive mechanistic features [4] [5] [6].

The hydrolysis mechanism initiates through the deprotonation of water molecules to generate hydroxide ions, which subsequently attack the electrophilic phosphorus atom of trimethyl phosphate. The nucleophilic attack leads to the formation of a pentacoordinate phosphorus intermediate, followed by elimination of methoxide ion to yield dimethyl phosphate and methanol [4] [5]. This mechanism follows the classic BAc2 pathway, characterized by base-catalyzed acyl-oxygen bond cleavage through a bimolecular process.

Kinetic studies reveal that the rate of base-catalyzed hydrolysis depends on both the concentration of the ester and the concentration of hydroxide ions, following the rate expression: v = k[trimethyl phosphate][OH-] [4]. The bimolecular nature of this reaction has been confirmed through isotopic labeling experiments using O18-labeled water, which demonstrate that the reaction proceeds via cleavage of the phosphorus-oxygen bond rather than carbon-oxygen bond cleavage [4].

The activation parameters for base-catalyzed hydrolysis indicate that the reaction is thermodynamically favorable but kinetically slow under mild conditions. The hydrolysis half-life of trimethyl phosphate ranges from 120 to 900 days under typical environmental conditions, reflecting the inherent stability of the phosphate ester linkage [7]. However, the reaction rate can be significantly enhanced through the addition of strong bases or elevated temperatures.

The pH dependence of the hydrolysis reaction shows maximum rates occurring under strongly alkaline conditions, with the reaction rate increasing dramatically above pH 10 [8]. This pH dependence reflects the increased concentration of hydroxide ions and the enhanced nucleophilicity of the attacking species under alkaline conditions. The reaction becomes essentially irreversible under basic conditions due to the formation of stable phosphate and alkoxide products.

Mechanistic investigations using attenuated total reflectance infrared spectroscopy have provided detailed insights into the hydrolysis pathway [8]. The spectroscopic data reveal characteristic changes in the phosphorus-oxygen stretching frequencies during the course of the reaction, consistent with the proposed mechanism involving pentacoordinate phosphorus intermediates.

Metal-Coordinated Hydrolysis Enhancement

The coordination of trimethyl phosphate to metal centers results in dramatic enhancement of hydrolysis rates, with rate accelerations of up to 400-fold observed for certain metal complexes [5] [6] [9]. This enhancement phenomenon has been most extensively studied with rhodium(III) and iridium(III) pentaammine complexes, providing fundamental insights into metal-assisted phosphate ester hydrolysis.

The metal-coordinated hydrolysis mechanism involves the formation of pentaammine(trimethyl phosphate) complexes, where the trimethyl phosphate ligand coordinates to the metal center through the phosphoryl oxygen atom [5] [6]. This coordination significantly activates the phosphorus center toward nucleophilic attack by hydroxide ions, lowering the activation barrier for the hydrolysis reaction.

Kinetic studies of the pentaammine(trimethyl phosphate)iridium(III) complex reveal that the hydrolysis follows the rate law: v = k1[complex][OH-], indicating a bimolecular mechanism involving hydroxide attack at the coordinated phosphate ester [5] [6]. The reaction proceeds exclusively through phosphorus-oxygen bond cleavage, yielding coordinated dimethyl phosphate as the primary product.

The iridium(III) complex exhibits remarkable selectivity, producing coordinated dimethyl phosphate exclusively without metal-oxygen bond rupture [5] [6]. In contrast, the analogous rhodium(III) complex shows competitive pathways, with metal-oxygen bond cleavage occurring alongside the desired phosphate ester hydrolysis. This difference in behavior reflects the distinct electronic properties and coordination preferences of the two metal centers.

The enhanced reactivity of metal-coordinated trimethyl phosphate arises from several factors. The coordination to the metal center increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. Additionally, the metal coordination may facilitate the formation of the pentacoordinate transition state through stabilization of the developing negative charge on the phosphorus center [5] [6].

Temperature studies indicate that the metal-coordinated hydrolysis exhibits lower activation energies compared to the uncatalyzed reaction, consistent with the observed rate enhancements [5]. The activation parameters suggest that the metal coordination primarily affects the enthalpic component of the activation barrier, rather than the entropic factors.

The metal-coordinated hydrolysis mechanism has implications for understanding enzymatic phosphate ester hydrolysis, where metal cofactors frequently accelerate similar transformations. The 400-fold rate enhancement observed with iridium(III) complexes provides a benchmark for evaluating the efficiency of metal-assisted phosphate ester cleavage in both synthetic and biological systems [5] [6] [9].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of trimethyl phosphate exhibit complex mechanistic behavior, with competing pathways involving attack at both the phosphorus center and the methyl carbon atoms. Computational studies have provided detailed mechanistic insights into these transformations, revealing the factors that control site selectivity and reaction efficiency [10] [11].

The nucleophilic attack at the phosphorus center proceeds through an associative mechanism, involving the formation of a pentacoordinate phosphorus intermediate. This pathway follows an An + Dn mechanism according to International Union of Pure and Applied Chemistry nomenclature, characterized by nucleophilic addition followed by elimination [11]. The reaction coordinate involves the formation of a trigonal bipyramidal intermediate, with the nucleophile occupying an equatorial position and the leaving group in an axial position.

Ab initio calculations reveal that nucleophilic attack at the phosphorus center by thiolate nucleophiles requires significant activation energy, with barriers of approximately 18.3 kcal/mol for the elimination step [11]. The reaction is endergonic by 30.8 kcal/mol, making this pathway thermodynamically unfavorable under typical conditions. The high activation barrier and unfavorable thermodynamics limit the practical utility of this transformation.

In contrast, nucleophilic attack at the methyl carbon atoms proceeds through a classical SN2 mechanism, with lower activation barriers and favorable thermodynamics. The carbon-centered pathway exhibits an activation energy of 12.6 kcal/mol and is exergonic by 41.5 kcal/mol, making it the preferred reaction pathway under kinetic control [11]. This mechanism involves direct nucleophilic displacement with inversion of configuration at the carbon center.

The site selectivity in nucleophilic substitution reactions depends on the nature of the nucleophile and reaction conditions. Hydroxide, methoxide, and fluoride ions show strong preference for attack at the methyl carbon atoms, consistent with experimental observations [10]. However, the phosphorus center becomes competitive with weaker nucleophiles or under conditions that favor the formation of pentacoordinate intermediates.

Temperature effects play a crucial role in determining reaction pathways, with entropic factors favoring attack at carbon atoms due to the greater degrees of freedom in the transition state [10]. The electrostatic factors favor attack at the phosphorus center, but these are overcome by entropic considerations at elevated temperatures.

The mechanistic understanding of nucleophilic substitution reactions has practical implications for synthetic applications. The preference for carbon-centered attack enables the use of trimethyl phosphate as a methylating agent, while the competing phosphorus-centered pathway must be minimized through appropriate choice of reaction conditions and nucleophiles.

Photochemical Transformations

Ultraviolet-Induced Degradation Mechanisms

The photochemical degradation of trimethyl phosphate under ultraviolet irradiation proceeds through distinct mechanistic pathways that depend critically on the atmospheric composition and irradiation conditions. The fundamental photochemistry involves the absorption of ultraviolet light at wavelengths around 254 nm, leading to electronic excitation and subsequent chemical transformation [12].

Under anaerobic conditions with argon atmosphere, trimethyl phosphate exhibits minimal photochemical reactivity, with quantum yields for degradation being less than or equal to 0.01 [12]. The low reactivity reflects the poor absorption of trimethyl phosphate at 254 nm and the absence of efficient photochemical pathways in the absence of oxygen. The primary transformation observed under these conditions involves the formation of dimeric products through radical coupling mechanisms.

Mass spectrometric analysis of the anaerobic photolysis products reveals the formation of (MeO)2P(O)OCH2CH2OP(O)(OMe)2, consistent with the intermediacy of (MeO)2P(O)OCH2- radicals [12]. These reactive intermediates arise from homolytic cleavage of carbon-hydrogen bonds in the methyl groups, followed by dimerization through carbon-carbon bond formation.

The photochemical behavior changes dramatically in the presence of oxygen, with quantum yields for degradation increasing to 0.11 under aerobic conditions [12]. The oxygen-dependent pathways involve the formation of reactive oxygen species and subsequent oxidation of the organic substituents. The initial products of aerobic photolysis include dimethyl hydrogen phosphate, formaldehyde, and formic acid.

The mechanism of oxygen-dependent photodegradation involves the formation of hydroxyl radicals through photosensitized processes. These highly reactive species abstract hydrogen atoms from the methyl groups, leading to the formation of methoxy radicals that subsequently undergo oxidation to formaldehyde and formic acid [12]. The phosphate ester linkages remain largely intact during the initial stages of photolysis.

Prolonged ultraviolet irradiation in the presence of oxygen leads to stepwise degradation of the phosphate ester. The initially formed dimethyl hydrogen phosphate undergoes further photolysis to yield methyl dihydrogen phosphate and ultimately orthophosphoric acid [12]. This sequential demethylation process reflects the progressive oxidation of the methyl substituents under continued irradiation.

The formation of carbon monoxide and carbon dioxide as major products during extended photolysis indicates complete mineralization of the organic components [12]. Carbon dioxide formation occurs through secondary photolysis of formic acid, while carbon monoxide generation involves the photochemical decomposition of formaldehyde. These transformations represent the ultimate fate of the organic substituents under oxidative photochemical conditions.

Solar Light Degradation Pathways

Solar light-mediated degradation of trimethyl phosphate on semiconductor surfaces represents an environmentally relevant photochemical transformation with significant implications for environmental fate and remediation applications. The photocatalytic degradation proceeds through mechanisms distinct from direct ultraviolet photolysis, involving the generation of electron-hole pairs in semiconductor materials [13] [14] [15].

The photocatalytic degradation on titanium dioxide surfaces demonstrates high efficiency, with 37% of trimethyl phosphate degraded within the first 9 minutes of ultraviolet illumination [13]. The mechanism involves the adsorption of trimethyl phosphate on the semiconductor surface, followed by photogeneration of electron-hole pairs and subsequent oxidation by photogenerated hydroxyl radicals.

Sulfate-terminated titanium dioxide nanoparticles exhibit enhanced photocatalytic activity compared to pure titanium dioxide, with improved degradation rates attributed to two primary factors [13]. First, sulfate functionalization prevents the formation of strongly bound bridging carboxylates that can deactivate the photocatalyst. Second, the sulfate groups promote complete oxidation of organic side chains to carbon dioxide and water.

The photocatalytic mechanism involves parallel reaction pathways for the oxidation of methoxide groups. Two-dimensional correlation spectroscopy analysis reveals that methoxide groups undergo either direct oxidation to carboxylates or sequential oxidation through aldehyde intermediates [13]. The sulfate-terminated surfaces favor the formation of aldehyde intermediates, with reaction rates 10 times faster than those observed on commercial titanium dioxide.

Iron oxide nanoparticles, including hematite, maghemite, and goethite, also demonstrate photocatalytic activity toward trimethyl phosphate degradation under solar light irradiation [14]. The photodegradation efficiency depends on the crystal structure and surface properties of the iron oxide, with goethite showing the highest activity due to its favorable surface hydroxyl group density.

The solar light degradation mechanism on iron oxides involves the coordination of trimethyl phosphate to surface iron sites through the phosphoryl oxygen atom [14]. This coordination activates the molecule toward photochemical transformation, with water-covered surfaces showing enhanced reactivity due to the availability of hydroxyl groups for hydrogen bonding interactions.

Mechanistic studies reveal that the photodegradation proceeds through the formation of surface-bound intermediates, including dimethyl phosphate and methyl phosphoric acid [14]. The progressive demethylation occurs through oxidative cleavage of the carbon-oxygen bonds, leading to the formation of increasingly hydrophilic phosphate derivatives that remain adsorbed on the surface.

The kinetics of solar light degradation follow pseudo-first-order behavior, with rate constants dependent on the light intensity, semiconductor loading, and initial concentration of trimethyl phosphate [13] [14]. The temperature dependence of the photocatalytic reactions indicates that the process is activated, with higher temperatures leading to increased degradation rates.

Physical Description

Liquid

Clear liquid; [Hawley]

COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

197.2 °C

Flash Point

107 °C

150 °C (302 °F) (Closed cup)

Heavy Atom Count

Density

1.2144 g/cu cm at 20 °C

Relative density (water = 1): 1.2

LogP

log Kow = -0.52 and -0.78

-0.52,-0.78

Odor

Decomposition

Melting Point

-46 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 121 of 238 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 117 of 238 companies with hazard statement code(s):;

H302 (82.91%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (84.62%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (17.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (67.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H340 (68.38%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (18.8%): May cause cancer [Danger Carcinogenicity];

H351 (49.57%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (11.11%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0.85 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.11

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Phosphoric acid, trimethyl ester: ACTIVE

Trimethyl phosphate ... retards the velocity of a methane-oxygen flame with about the same molar efficiency as antimony trichloride.

Analytic Laboratory Methods

A Versamid 900 column was claimed to be superior to other types of columns for gas chromatographic analysis of trimethyl phosphate and related compounds. Acidification of the aqueous medium, extraction with chloroform, and analysis with a thermionic detector gave a sensitivity of 0.1 ng.

EPA Method 1618: Determination of trimethyl phosphate using wide bore capillary column gas chromatography with electron capture detector.

Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, phosphorus flame photometric detection; Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

Clinical Laboratory Methods

Although O,O,O-trimethyl phosphate was not specifically included in the research, a gas chromatographic method developed ... for trimethyl phosphorothioates should be applicable for the analysis of the compound in animal tissues. The organophosphate is extracted from the biological sample with ethyl acetate and analyzed on a Carbowax 20M fused-silica capillary column with a specific nitrogen-phosphorus detector. The sensitivity attainable, measured in 0.1 ml aliquots of plasma or in 20 mg wet weight of tissue, should be 5 ng/sample ... .